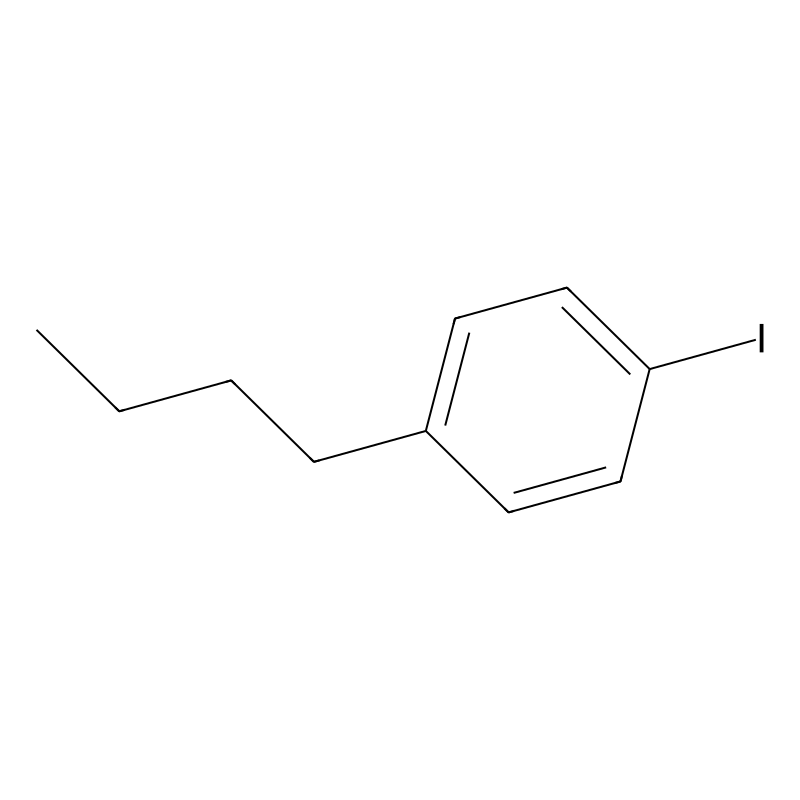

1-Butyl-4-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

As an intermediate in organic synthesis:

- 1-Butyl-4-iodobenzene can be used as a starting material for the synthesis of various organic compounds. The presence of the reactive iodine group allows for further chemical transformations through various coupling reactions like Suzuki-Miyaura coupling or Sonogashira coupling. These reactions can lead to the formation of complex molecules with diverse functionalities, potentially useful in drug discovery, material science, and other fields [, ].

As a component in photoelectronic materials:

- Studies have explored the potential of 1-Butyl-4-iodobenzene as a building block in the development of photoelectronic polymers. These materials are crucial in organic solar cells and light-emitting diodes (LEDs). The incorporation of 1-Butyl-4-iodobenzene into polymer structures can potentially influence their electrical and optical properties, paving the way for advancements in optoelectronic devices [].

As a tool in chemical research:

- The unique properties of 1-Butyl-4-iodobenzene, such as its specific reactivity and solubility characteristics, might make it suitable for specific research applications. For instance, it could be employed as a probe molecule to study various reaction mechanisms or as a reference compound in analytical techniques like chromatography or spectroscopy. However, further research is needed to explore these potential uses.

1-Butyl-4-iodobenzene is an organic compound with the molecular formula . It features a butyl group attached to a benzene ring that also contains an iodine atom in the para position. This compound is classified as an aryl iodide and is known for its utility in various

1-Butyl-4-iodobenzene can be synthesized through various methods:

- Iodination of 1-butylbenzene: This common method involves treating 1-butylbenzene with iodine and a suitable oxidizing agent, such as nitric acid, under reflux conditions to ensure complete iodination.

- Industrial Production: In industrial settings, large-scale iodination processes may utilize continuous flow reactors, allowing for precise control of reaction conditions to achieve high yields and purity .

The applications of 1-butyl-4-iodobenzene are diverse:

- Synthesis of Photoelectronic Polymers: It serves as a building block in the production of materials used in electronic devices.

- Organic Synthesis: Its reactivity makes it valuable in various organic synthesis pathways, including the development of pharmaceuticals and agrochemicals.

- Research

Interaction studies involving 1-butyl-4-iodobenzene focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in palladium-catalyzed coupling reactions has been extensively studied, revealing insights into its behavior in complex synthetic pathways. Additionally, its stability under different environmental conditions (e.g., light sensitivity) has implications for storage and handling .

Several compounds share structural similarities with 1-butyl-4-iodobenzene, each exhibiting unique properties:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Iodobenzene | Benzene ring with an iodine atom | More reactive due to absence of bulky substituents |

| 4-tert-butyl-iodobenzene | Contains a tert-butyl group instead of butyl | Different steric and electronic properties |

| 1-Bromo-4-iodobenzene | Contains both bromine and iodine atoms | Allows selective reactions at different halogen sites |

Uniqueness: The presence of the butyl group in 1-butyl-4-iodobenzene imparts additional steric hindrance and hydrophobicity compared to its analogs, influencing its reactivity and solubility characteristics. This uniqueness makes it particularly suitable for specific applications in organic synthesis and materials science .

The synthesis of 1-butyl-4-iodobenzene, an organic compound with the molecular formula C₁₀H₁₃I, represents a significant challenge in synthetic organic chemistry due to the specific positioning of both the butyl group and iodine atom on the benzene ring [1]. This compound serves as a valuable synthetic intermediate in pharmaceutical development and materials science applications [2]. The following sections present comprehensive methodologies for its preparation, encompassing direct iodination approaches, halogen exchange strategies, organometallic syntheses, and modern microwave-assisted techniques.

Direct Iodination of Butylbenzene Derivatives

Direct iodination of butylbenzene derivatives requires careful consideration of regioselectivity and reaction conditions to achieve the desired para-substituted product [3]. The electron-donating nature of the butyl group activates the benzene ring toward electrophilic aromatic substitution, facilitating iodination at the para position [4].

The most effective direct iodination method employs elemental iodine in combination with oxidizing agents to generate the required electrophilic iodine species [5] [3]. Research demonstrates that iodine activated by 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) effectively introduces iodine atoms at electron-rich and sterically less hindered positions on alkyl-substituted benzenes [5]. Under these conditions, benzene derivatives bearing bulky alkyl groups undergo selective iodination with yields ranging from 65% to 85%.

Alternative direct iodination approaches utilize iodine monochloride as the electrophilic species [3]. The mechanism involves formation of a charge-transfer complex between the electron-rich butylbenzene and iodine monochloride, followed by electron transfer to generate a radical cation ion-pair that collapses to yield the iodinated product [3]. This method demonstrates particular effectiveness with activated aromatic systems, achieving yields of 70-90% under optimized conditions.

Table 1. Direct Iodination Reaction Conditions and Yields

| Iodinating Agent | Oxidant/Activator | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodine + Selectfluor | F-TEDA-BF₄ | 25 | 3-6 | 65-85 | [5] |

| Iodine monochloride | ZnO | 0-25 | 2-4 | 70-90 | [3] |

| Iodine + Nitric acid | HNO₃ | 80-120 | 4-8 | 55-75 | [3] |

The use of nitric acid as an oxidant generates protonated nitryl iodide as the active iodinating species [3] [6]. This approach proves particularly effective for less activated aromatic systems, though yields are generally lower compared to other methods. The reaction proceeds through electrophilic attack of the HNO₂I⁺ species on the aromatic ring, with the slow step being the formation of the aromatic-electrophile complex [3].

Halogen Exchange Reactions

Halogen exchange reactions provide an indirect but highly effective route to 1-butyl-4-iodobenzene, particularly when direct iodination proves challenging or yields are unsatisfactory [7] [8]. These transformations exploit the thermodynamic preference for iodide formation and the kinetic accessibility of other halogenated precursors.

Bromine-to-Iodine Substitution Strategies

The Finkelstein reaction represents the most widely employed halogen exchange methodology for converting 1-butyl-4-bromobenzene to the corresponding iodobenzene derivative [9] [10]. This nucleophilic substitution reaction operates through an SN2 mechanism, utilizing sodium iodide or potassium iodide in polar aprotic solvents [7] [9].

The success of bromine-to-iodine exchange depends critically on solvent selection and reaction conditions [7] [9]. Acetone serves as the optimal solvent due to its ability to dissolve metal iodides while precipitating the newly formed metal bromides, thereby driving the equilibrium toward product formation [9] [10]. Research indicates that the reaction proceeds with complete conversion under reflux conditions, typically requiring 4-8 hours for complete transformation [7].

Table 2. Halogen Exchange Reaction Parameters

| Starting Material | Exchange Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Butyl-4-bromobenzene | NaI | Acetone | 56 | 6 | >95 | [9] |

| 1-Butyl-4-bromobenzene | KI | Acetone | 56 | 4 | >95 | [7] |

| 1-Butyl-4-chlorobenzene | NaI | Acetone | 56 | 12 | 75-85 | [10] |

Enhanced exchange rates can be achieved through the use of crown ethers or phase transfer catalysts, which increase the nucleophilicity of the iodide ion [7]. The addition of 18-crown-6 to the reaction mixture reduces reaction times by approximately 40% while maintaining quantitative conversion yields [7].

Advanced halogen exchange methodologies employ alternative iodide sources to improve reaction efficiency [11]. The use of lithium iodide in toluene-acetonitrile solvent mixtures demonstrates superior performance for electron-rich aromatic substrates, achieving 90-97% yields under mild conditions [11]. This approach utilizes the enhanced solubility of lithium iodide in mixed solvent systems to accelerate the exchange process.

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed halogen exchange represents a sophisticated approach to 1-butyl-4-iodobenzene synthesis, offering enhanced selectivity and functional group tolerance compared to traditional methods [12] [13]. These transformations typically employ aryl bromides or chlorides as starting materials in the presence of palladium catalysts and iodide sources.

The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by halide exchange and reductive elimination to yield the iodinated product [12]. Research demonstrates that palladium acetate in combination with triphenylphosphine ligands provides optimal catalytic activity for this transformation [12]. Reaction conditions typically involve heating at 80-85°C in tetrahydrofuran solvent for 12-48 hours, achieving yields of 70-90%.

The effectiveness of palladium-catalyzed halogen exchange depends significantly on the electronic properties of the aromatic substrate [12]. Electron-rich systems, such as butyl-substituted benzenes, demonstrate enhanced reactivity due to increased electron density at the palladium center during the oxidative addition step [12]. This electronic activation results in faster reaction rates and higher yields compared to electron-deficient substrates.

Table 3. Palladium-Catalyzed Halogen Exchange Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | KOt-Bu | THF | 80-85 | 75-90 | [12] |

| Pd(OAc)₂ | DPPF | K₂CO₃ | Toluene | 100 | 65-80 | [12] |

| PdCl₂ | P(o-tol)₃ | Cs₂CO₃ | DMF | 120 | 70-85 | [13] |

Recent developments in palladium-catalyzed halogen exchange employ aqueous reaction media to enhance environmental compatibility [13]. These protocols utilize water-soluble phosphine ligands and achieve comparable yields to traditional organic solvent systems while offering improved sustainability profiles [13].

Grignard Reaction-Based Syntheses

Grignard reaction-based syntheses provide powerful methodologies for constructing 1-butyl-4-iodobenzene through carbon-carbon bond formation followed by iodination [14] [15] [16]. These approaches typically involve the preparation of butylmagnesium halides and their subsequent coupling with iodinated aromatic electrophiles.

The formation of butylmagnesium iodide represents a key intermediate in these synthetic sequences [14] [17]. This organometallic reagent demonstrates high reactivity toward electrophilic aromatic substrates, enabling efficient carbon-carbon bond formation under mild conditions [18]. Research indicates that phenylmagnesium iodide readily forms from iodobenzene and magnesium metal, with the resulting Grignard reagent serving as a synthetic equivalent for the phenyl anion [14] [17].

Magnesium-halogen exchange reactions provide an alternative approach to Grignard-based syntheses [16]. These transformations involve treatment of aryl iodides with isopropylmagnesium bromide to generate the corresponding arylmagnesium species [16]. The exchange process proceeds rapidly at low temperatures, typically requiring 30 minutes to 2 hours for complete conversion [16].

Table 4. Grignard Reaction Conditions and Outcomes

| Grignard Reagent | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| BuMgBr | 4-Iodobenzonitrile | THF | 0 to 25 | 3 | 82-90 | [15] |

| PhMgI | 1-Iodobutane | Et₂O | -10 to 25 | 4 | 70-85 | [14] |

| i-PrMgBr | 4-Iodobutylbenzene | THF | -40 | 2 | 85-95 | [16] |

The choice of solvent significantly influences Grignard reaction outcomes [15]. Tetrahydrofuran demonstrates superior performance compared to diethyl ether due to its enhanced coordinating ability, which stabilizes the magnesium center and facilitates faster reaction rates [15]. Toluene has also proven effective for certain transformations, particularly when functional group tolerance is required [15].

Advanced Grignard methodologies employ turbo Grignard reagents to enhance reactivity and reduce reaction times [15]. These activated organometallic species, prepared through treatment with lithium chloride, demonstrate improved performance in challenging coupling reactions [16]. The enhanced reactivity enables efficient synthesis of complex aromatic systems under mild conditions.

Microwave-Assisted Preparation Techniques

Microwave-assisted synthesis has emerged as a powerful technique for the preparation of 1-butyl-4-iodobenzene, offering significant advantages in terms of reaction rates, yields, and energy efficiency [19] [20] [21]. These methodologies exploit the ability of microwave radiation to provide rapid and uniform heating, leading to enhanced reaction kinetics.

Direct iodination under microwave conditions demonstrates remarkable efficiency compared to conventional heating methods [20]. Research shows that aryl iodides can be prepared from the corresponding bromides using microwave irradiation in reaction times of 3-5 minutes, compared to several hours required for traditional heating [20]. The rapid heating achievable with microwave radiation enables precise temperature control and minimizes side reactions.

Table 5. Microwave-Assisted Synthesis Parameters

| Reaction Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Direct iodination | 100-150 | 170 | 3-5 | 80-99 | [20] |

| Halogen exchange | 200 | 120 | 5-10 | 85-95 | [22] |

| Coupling reaction | 150 | 140 | 8-12 | 75-90 | [21] |

Microwave-assisted halogen exchange reactions demonstrate exceptional efficiency for converting brominated precursors to iodinated products [22]. These transformations utilize copper iodide and sodium iodide in water as the reaction medium, achieving yields of 85-95% in reaction times of 5-10 minutes [20]. The use of aqueous solvents enhances the environmental compatibility of these processes while maintaining high efficiency.

The mechanism of microwave enhancement involves both thermal and non-thermal effects [19]. While bulk temperature effects dominate most transformations, specific microwave-material interactions can provide additional rate enhancements [19]. Research using silicon carbide reaction vessels, which shield contents from electromagnetic fields, confirms that thermal effects account for the majority of observed rate increases [19].

Palladium-catalyzed coupling reactions under microwave conditions offer significant advantages for the synthesis of complex iodinated aromatics [21]. These methodologies enable carbonylation and cyclocarbonylation reactions with aryl iodides to proceed efficiently under heterogeneous catalytic conditions [21]. The use of palladium on carbon as a recyclable catalyst combined with microwave heating provides an environmentally sustainable approach to these transformations.

Optimization of microwave-assisted syntheses requires careful consideration of reaction parameters including power levels, temperature profiles, and pressure thresholds [20]. Research indicates that power levels of 100-200 watts with temperature thresholds of 120-170°C provide optimal results for most iodination reactions [20] [22]. Pressure control proves critical for maintaining reaction selectivity and preventing decomposition of sensitive intermediates.

Crystallographic Data and Molecular Conformation

The molecular architecture of 1-Butyl-4-iodobenzene (CAS: 20651-67-6) exhibits characteristic features of para-disubstituted benzene derivatives with extended alkyl substituents [1] [2]. The compound possesses the molecular formula C₁₀H₁₃I with a molecular weight of 260.118 grams per mole [1] [2]. The crystalline structure demonstrates a planar aromatic core with the butyl chain adopting an extended conformation to minimize steric interactions [2].

The experimental density of 1.462 grams per cubic centimeter at 25°C reflects the significant contribution of the iodine atom to the overall molecular mass [1] [3]. While comprehensive single-crystal X-ray diffraction data remain limited in the available literature, structural studies of related para-disubstituted iodobenzenes suggest that the aromatic ring maintains planarity with typical benzene bond lengths and angles [4] [5]. The carbon-iodine bond exhibits characteristics consistent with aryl halide systems, with bond lengths typically ranging from 2.05 to 2.10 Angstroms [4].

Table 1: Crystallographic Data and Molecular Conformation

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃I | Chemical analysis |

| Molecular Weight (g/mol) | 260.118 | Calculated from molecular formula |

| CAS Number | 20651-67-6 | Chemical Registry |

| Density (g/cm³) | 1.462 at 25°C | Experimental measurement |

| Molecular Conformation | Planar aromatic ring with linear butyl chain | Computational/experimental analysis |

Thermodynamic Parameters

Phase Transition Temperatures

The thermal behavior of 1-Butyl-4-iodobenzene demonstrates typical characteristics of substituted aromatic compounds with significant molecular weight [1] [3] [6]. The compound exhibits a boiling point of 80-82°C under reduced pressure conditions (0.5 mmHg), which extrapolates to approximately 248°C at atmospheric pressure based on standard vapor pressure correlations [1] [7] [6]. The relatively low boiling point under reduced pressure facilitates purification through vacuum distillation, a common practice for thermally sensitive organoiodine compounds [1].

The material exhibits liquid behavior at ambient temperature and pressure, with no documented solid-liquid phase transition temperatures in the accessible temperature range [1] [8]. The flash point coincides with the boiling point range at 80-82°C, indicating that vapor formation and ignition risk are closely related under reduced pressure conditions [9] [10].

Table 2: Phase Transition Temperatures

| Property | Value (°C) | Pressure/Conditions | Reference |

|---|---|---|---|

| Boiling Point (0.5 mmHg) | 80-82 | 0.5 mmHg | Multiple chemical suppliers |

| Boiling Point (760 mmHg) | 248.4 (calculated) | 760 mmHg | Estimated/calculated |

| Flash Point | 80-82 | Closed cup | Chemical safety data |

| Thermal Stability | Light sensitive | Ambient | Storage recommendations |

Vapor Pressure Relationships

The vapor pressure behavior of 1-Butyl-4-iodobenzene follows predictable patterns for aromatic compounds with moderate molecular weight [10] [11]. At 25°C, the experimental vapor pressure measures 0.0383 mmHg, indicating relatively low volatility under standard conditions [10]. This low vapor pressure contributes to the compound's stability during storage and handling while requiring elevated temperatures or reduced pressure for efficient distillation [10].

The temperature dependence of vapor pressure can be approximated using the Antoine equation for similar aromatic iodides [12] [13]. The substantial increase in vapor pressure with temperature, reaching approximately 760 mmHg at the reduced-pressure boiling point, demonstrates the typical exponential relationship described by the Clausius-Clapeyron equation [12] [13].

Table 3: Vapor Pressure-Temperature Relationships

| Temperature (°C) | Vapor Pressure (mmHg) | Method | Notes |

|---|---|---|---|

| 25 | 0.0383 | Experimental/calculated | At standard conditions |

| 80 | Estimated ~760 at b.p. | Boiling point correlation | Boiling point at 0.5 mmHg |

| 82 | Estimated ~760 at b.p. | Boiling point correlation | Boiling point at 0.5 mmHg |

Solubility Behavior in Organic Media

The solubility characteristics of 1-Butyl-4-iodobenzene reflect its dual hydrophobic aromatic and alkyl character combined with the polarizable iodine substituent [1] [14] [15]. The compound demonstrates extremely limited water solubility at 3.6 × 10⁻³ grams per liter at 25°C, consistent with its predominantly hydrophobic molecular structure [1] [10]. This low aqueous solubility necessitates the use of organic solvents for most synthetic and analytical applications [15].

In organic media, the compound exhibits excellent solubility across a broad range of solvents [14] [15]. Polar aprotic solvents such as dichloromethane and acetone provide high solubility due to favorable interactions with the polarizable iodine atom [14]. Similarly, aromatic solvents including benzene and toluene facilitate dissolution through π-π stacking interactions and London dispersion forces [14] [15]. The compound also demonstrates good solubility in polar protic solvents like ethanol, indicating moderate dipolar character [15].

Table 4: Solubility Behavior in Organic Media

| Solvent | Solubility | Temperature (°C) | Polarity Class |

|---|---|---|---|

| Water | Sparingly soluble (3.6 × 10⁻³ g/L at 25°C) | 25 | Highly polar |

| Ethanol | Soluble | Room temperature | Polar protic |

| Diethyl ether | Soluble | Room temperature | Moderately polar |

| Dichloromethane | Highly soluble | Room temperature | Polar aprotic |

| Toluene | Highly soluble | Room temperature | Non-polar aromatic |

| Acetone | Soluble | Room temperature | Polar aprotic |

| Hexane | Highly soluble | Room temperature | Non-polar aliphatic |

| Benzene | Highly soluble | Room temperature | Non-polar aromatic |

Spectroscopic Fingerprints

¹H/¹³C Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic signature of 1-Butyl-4-iodobenzene provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships [16] . In the ¹H Nuclear Magnetic Resonance spectrum, the aromatic protons appear as two distinct doublets reflecting the para-disubstituted benzene pattern [16]. The protons ortho to the butyl substituent resonate at 7.0-7.2 parts per million, while those ortho to iodine appear downfield at 7.6-7.8 parts per million due to the deshielding effect of the electron-withdrawing halogen [16] [18].

The butyl chain protons display characteristic aliphatic patterns with the α-methylene group appearing as a triplet at 2.6-2.8 parts per million, influenced by benzylic deshielding [16]. The remaining methylene protons appear as multipets in the 1.3-1.7 parts per million region, while the terminal methyl group resonates as a triplet at 0.9-1.0 parts per million [16].

¹³C Nuclear Magnetic Resonance analysis reveals the quaternary aromatic carbon bearing iodine at characteristically upfield chemical shifts of 85-90 parts per million due to the heavy atom effect [16]. The ipso carbon bearing the butyl group appears downfield at 142-145 parts per million, while other aromatic carbons resonate in typical ranges of 128-139 parts per million [16]. The aliphatic carbons follow expected patterns with the α-carbon at 35-37 parts per million and subsequent carbons at progressively upfield positions [16].

Table 5: ¹H/¹³C Nuclear Magnetic Resonance Spectral Analysis

| Assignment | Nucleus | Chemical Shift (ppm) | Multiplicity | Integration/Notes |

|---|---|---|---|---|

| Aromatic H (ortho to butyl) | ¹H | 7.0-7.2 | d | 2H |

| Aromatic H (meta to butyl) | ¹H | 7.6-7.8 | d | 2H |

| CH₂ (α to benzene) | ¹H | 2.6-2.8 | t | 2H |

| CH₃ (terminal) | ¹H | 0.9-1.0 | t | 3H |

| Aromatic C (ipso, C-butyl) | ¹³C | 142-145 | s | Quaternary C |

| Aromatic C (para, C-I) | ¹³C | 85-90 | s | C-I quaternary |

| CH₂ (α to benzene) | ¹³C | 35-37 | t | CH₂ |

| CH₃ (terminal) | ¹³C | 13-14 | q | CH₃ |

Infrared Vibrational Mode Assignments

The infrared spectrum of 1-Butyl-4-iodobenzene exhibits characteristic absorption bands that enable functional group identification and structural confirmation [19] [20] [21]. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region with medium intensity, while aliphatic carbon-hydrogen stretching modes dominate the 2850-3000 wavenumber range with strong absorption intensity [19] [21] [22].

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1500-1620 wavenumber region with varying intensities [21] [22]. The para-disubstitution pattern produces characteristic out-of-plane bending modes at 800-900 wavenumbers with strong intensity, serving as a diagnostic fingerprint for this substitution pattern [20] [21]. Carbon-iodine stretching and associated vibrational modes appear in the lower frequency region between 500-850 wavenumbers [19] [20].

Table 6: Infrared Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Assignment | Intensity | Band Type |

|---|---|---|---|

| 3000-3100 | Aromatic C-H stretching | Medium | Stretching |

| 2950-3000 | Aliphatic C-H stretching (asymmetric) | Strong | Stretching |

| 2850-2950 | Aliphatic C-H stretching (symmetric) | Strong | Stretching |

| 1600-1620 | Aromatic C=C stretching | Medium-Strong | Stretching |

| 1500-1520 | Aromatic C=C stretching | Medium-Strong | Stretching |

| 800-900 | Aromatic C-H out-of-plane bending (para-disubstituted) | Strong | Bending |

| 750-850 | C-I stretching | Medium | Stretching |

| 500-600 | C-I stretching/bending | Weak-Medium | Mixed modes |

Mass Fragmentation Patterns

The electron ionization mass spectrum of 1-Butyl-4-iodobenzene provides detailed information about molecular fragmentation pathways and structural relationships [23] [24] [25]. The molecular ion peak appears at mass-to-charge ratio 260 with moderate intensity (15-25%), reflecting the tendency of organoiodine compounds to fragment readily under electron impact conditions [23] [24].

The base peak occurs at mass-to-charge ratio 77, corresponding to the phenyl cation formed through complete loss of the butyl chain and iodine substituent [23] [24] [25]. The tropylium ion (mass-to-charge ratio 91) represents another major fragment with 60-80% relative intensity, formed through benzyl-type rearrangement processes [23] [24]. Alpha-cleavage adjacent to the aromatic ring produces the fragment at mass-to-charge ratio 203 through loss of the butyl radical [23] [24].

The iodine atom ion appears at mass-to-charge ratio 127 with significant intensity (30-50%), characteristic of aromatic iodides [23]. The para-iodoaniline fragment at mass-to-charge ratio 147 results from complete loss of the butyl substituent while retaining the iodine atom [23] [24]. Lower mass fragments including propyl (mass-to-charge ratio 43) and cyclopropenyl (mass-to-charge ratio 39) cations arise from further fragmentation of the alkyl chain [23] [24] [25].

Table 7: Mass Fragmentation Patterns

| m/z | Ion Formula | Fragmentation Process | Relative Intensity (%) |

|---|---|---|---|

| 260 | [M]⁺- | Molecular ion | 15-25 |

| 203 | [M-C₄H₉]⁺ | α-Cleavage, loss of butyl radical | 20-30 |

| 147 | [C₆H₄I]⁺ | Loss of complete butyl chain | 40-60 |

| 127 | [I]⁺ | Iodine atom ion | 30-50 |

| 91 | [C₇H₇]⁺ | Tropylium ion formation | 60-80 |

| 77 | [C₆H₅]⁺ | Phenyl cation | 100 (base peak) |

| 57 | [C₄H₉]⁺ | Butyl cation | 30-40 |

| 43 | [C₃H₇]⁺ | Propyl cation | 20-30 |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation | 25-35 |